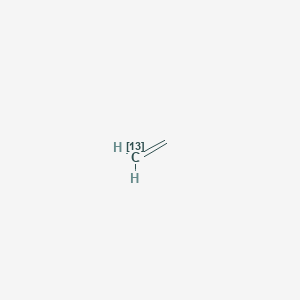

Ethylene-13C1

Cat. No. B1626021

Key on ui cas rn:

6145-18-2

M. Wt: 29.046 g/mol

InChI Key: VGGSQFUCUMXWEO-OUBTZVSYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07087773B2

Procedure details

All liquids except ethylidenenorbornene (ENB) and gas feeds were passed through columns of alumina and a decontaminant (Q-5™ catalyst available from Englehardt Chemicals Inc.) prior to introduction into the reactor. ENB was passed through a short column (3×10 cm) of alumina prior to introduction to the reactor. Catalyst components are handled in a glovebox containing an atmosphere of argon or nitrogen. A stirred 2.0 liter reactor is charged with 640 g of mixed alkanes solvent, 150 g of 1-octene and 16 g of ENB. Hydrogen (20 psi, 140 kPa) is added as a molecular weight control agent by differential pressure expansion from a 75 mL addition tank. The reactor is heated to 100° C. and saturated with ethylene at 500 psig (3.5 MPa). Metal complex as dilute toluene solution and cocatalyst as dilute solutions in toluene were mixed in a 1:1 molar ratio and transferred to a catalyst addition tank and injected into the reactor. The cocatalyst was methyldi(octadecyl)-ammonium tetrakis(pentafluoro-phenyl)borate (DAB), the ammonium cation of which is derived from a mixture of amines available commercially as methyl bis(tallow)amine. The polymerization conditions were maintained for 15 minutes with ethylene added on demand. The resulting solution was removed from the reactor, quenched with isopropyl alcohol, and stabilized by addition of a toluene solution containing 67 mg/100 g polymer of a hindered phenol antioxidant (Irganox™ 1010 from Ciba Geigy Corporation) and 133 mg/100 g polymer of a phosphorus stabilizer (Irgafos™ 168 from Ciba Geigy Corporation). Between sequential polymerization runs, a wash cycle was conducted in which 850 g of mixed alkanes was added to the reactor and the reactor was heated to 130° C. The reactor was then emptied of the heated solvent immediately before beginning a new polymerization run.

Name

ethylidenenorbornene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

alkanes

Quantity

850 g

Type

reactant

Reaction Step Three

Name

ENB

Quantity

16 g

Type

reactant

Reaction Step Four

[Compound]

Name

alkanes

Quantity

640 g

Type

solvent

Reaction Step Four

Name

ENB

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

methyldi(octadecyl)-ammonium tetrakis(pentafluoro-phenyl)borate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

ammonium cation

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

amines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

methyl bis(tallow)amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=C1CC2CC1C=C2)[CH3:2].[CH2:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[H][H].C=C.FC1C([B-](C2C(F)=C(F)C(F)=C(F)C=2F)(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.C[NH+](CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC>C1(C)C=CC=CC=1>[CH2:1]=[CH2:2].[CH2:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:4.5,7.8|

|

Inputs

Step One

|

Name

|

ethylidenenorbornene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=C1C2C=CC(C1)C2

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Three

[Compound]

|

Name

|

alkanes

|

|

Quantity

|

850 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CCCCCCC

|

|

Name

|

ENB

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=C1C2C=CC(C1)C2

|

[Compound]

|

Name

|

alkanes

|

|

Quantity

|

640 g

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

Step Six

|

Name

|

ENB

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=C1C2C=CC(C1)C2

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Nine

|

Name

|

methyldi(octadecyl)-ammonium tetrakis(pentafluoro-phenyl)borate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=C(C(=C1[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F.C[NH+](CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC

|

Step Ten

[Compound]

|

Name

|

ammonium cation

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

amines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

methyl bis(tallow)amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Catalyst components are handled in a glovebox

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing an atmosphere of argon or nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1 molar ratio and transferred to a catalyst addition tank

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymerization conditions

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added on demand

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution was removed from the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched with isopropyl alcohol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

stabilized by addition of a toluene solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 67 mg/100 g polymer of a hindered phenol antioxidant (Irganox™ 1010 from Ciba Geigy Corporation) and 133 mg/100 g polymer of a phosphorus stabilizer (Irgafos™ 168 from Ciba Geigy Corporation)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Between sequential polymerization

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reactor

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=C.C=CCCCCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |